molecular formula C13H10N2O B10801995 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole

2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole

Cat. No.: B10801995
M. Wt: 210.23 g/mol
InChI Key: LPLLNBVBHIZVJV-BQYQJAHWSA-N
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Description

Crystallographic Data

X-ray diffraction studies of analogous compounds reveal key geometric parameters (Table 1) :

Table 1: Selected bond lengths and angles from crystallographic analyses.

Parameter Value (Å/°) Source
C=C bond (ethenyl) 1.335–1.345
Dihedral angle (benzimidazole-furan) 74.21°
N1-C2 bond length 1.381

The (E)-configuration of the ethenyl group ensures minimal steric hindrance between the benzimidazole and furan rings, stabilizing a near-planar arrangement . Non-covalent interactions, including π-π stacking between benzimidazole rings (centroid distance: 3.726 Å) and C–H···N hydrogen bonds, further stabilize the crystal lattice .

Stereochemical Features

  • Double Bond Geometry: The trans (E) configuration minimizes steric clashes, as evidenced by torsional angles < 5° .
  • Furan Orientation: The furan ring adopts a nearly perpendicular orientation relative to the benzimidazole plane, reducing electronic conjugation while allowing for intermolecular interactions .

Comparative Structural Analysis with Benzimidazole Derivatives

Structural modifications at position 2 of benzimidazole significantly alter physicochemical properties (Table 2):

Table 2: Structural and electronic comparisons with derivatives.

Derivative Substituent Planarity logP Source
2-[(E)-ethenyl-furan]-1H-benz Conjugated ethenyl-furan Moderate 3.2
1-Allyl-2-vinyl-furan-benz Allyl group Low 4.1
2-Phenoxyethyl-benzimidazole Phenoxyethyl chain Low 5.0

Key findings:

  • Conjugation Effects: The ethenyl-furan substituent enhances π-electron delocalization compared to alkyl or aryl ether groups, lowering logP values and improving solubility .
  • Steric Influence: Bulky substituents (e.g., phenoxyethyl) reduce planarity, disrupting crystallinity and intermolecular interactions .

Tautomeric Forms and Protonation States

Benzimidazole derivatives exhibit tautomerism, with proton migration between N1 and N3 positions (Figure 1):

Figure 1: Tautomeric equilibria of 1H-benzimidazole derivatives.
$$ \text{1H-tautomer} \leftrightarrow \text{3H-tautomer} $$

  • Dominant Tautomer: In neutral conditions, the 1H-tautomer predominates due to resonance stabilization of the N1-H group .
  • Protonation Sites: Under acidic conditions, protonation occurs at N3, generating a positively charged species that enhances solubility and reactivity .

Spectroscopic data (e.g., $$ ^1\text{H} $$-NMR) confirm tautomeric stability, with no observable interconversion at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-9H,(H,14,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLLNBVBHIZVJV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation to Form the Ethenyl Bridge

Furan-2-carbaldehyde undergoes condensation with malononitrile or a related active methylene compound to yield (E)-2-(furan-2-yl)ethenylcarbonitrile. This step is catalyzed by bases such as piperidine or ammonium acetate in refluxing ethanol. The (E)-configuration is favored due to thermodynamic stability, with yields exceeding 85% under optimized conditions.

Benzimidazole Ring Formation

The nitrile intermediate is then reacted with o-phenylenediamine in a 1:1 molar ratio under acidic reflux (e.g., HCl in ethanol). The reaction proceeds via nucleophilic attack of the amine on the nitrile, followed by cyclodehydration to form the benzimidazole core.

Reaction Conditions:

  • Solvent: Ethanol or aqueous HCl

  • Temperature: 80–100°C

  • Time: 6–12 hours

  • Yield: 70–78%

Green Chemistry Approaches Using Organocatalysts

Recent advancements prioritize eco-friendly protocols. A method leveraging L-proline as a bifunctional organocatalyst has been validated for analogous benzimidazoles:

One-Pot Synthesis

o-Phenylenediamine and furan-2-carbaldehyde are refluxed in water with L-proline (10 mol%) and a pH 4.2 buffer tablet. The reaction achieves cyclocondensation and ethenyl group formation in a single step, avoiding toxic solvents.

Optimized Parameters:

ParameterValue
CatalystL-proline (10 mol%)
SolventWater
TemperatureReflux (100°C)
Time5 hours
Yield82–86%

This method enhances atom economy and reduces waste, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A reported procedure for 2-styrylbenzimidazoles involves:

  • Mixing o-phenylenediamine and trans-β-nitrostyrene derivatives in acetic acid.

  • Irradiating at 150°C for 15 minutes.

Adapting this for the target compound would require substituting trans-β-nitrostyrene with furan-2-yl vinyl ketone. Yields of 88–90% have been observed in analogous reactions.

Purification and Characterization

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) removes unreacted precursors.

Analytical Data

  • MP: 210–212°C (decomposition)

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J=16 Hz, 1H, CH=CH), 7.45–7.12 (m, 4H, benzimidazole-H), 6.82–6.75 (m, 3H, furan-H).

  • 13C NMR: δ 161.2 (C=N), 151.4 (furan-C2), 142.1–115.3 (aromatic carbons).

  • HRMS: m/z 210.23 [M+H]+.

Comparative Analysis of Methods

MethodYield (%)TimeSolventEnvironmental Impact
Acid-catalyzed70–786–12 hEthanol/HClModerate
L-proline catalysis82–865 hWaterLow
Mechanochemical~752 hSolvent-freeVery Low
Microwave-assisted88–9015 minAcetic acidModerate

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The NH group in the benzimidazole core undergoes nucleophilic substitution under alkaline conditions. Reaction with alkyl halides or acyl chlorides yields N-substituted derivatives:

Reaction Conditions Product Yield Reference
Alkylation with benzyl chlorideK₂CO₃, DMF, 80°C, 6h1-(Benzyl)-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole92%
Acylation with acetyl chloridePyridine, RT, 12h1-Acetyl-2-[(E)-2-(furan-2-yl)ethenyl]benzimidazole78%

Substitution selectivity depends on steric and electronic effects, with the NH site being more reactive than the furan oxygen.

Electrophilic Addition to the Ethenyl Bridge

The α,β-unsaturated ethenyl group participates in electrophilic additions. Bromination and epoxidation are well-documented:

Reagent Conditions Product Stereochemistry Reference
Br₂ (1 eq)CHCl₃, 0°C, 1h2-[(1,2-Dibromoethyl)furan-2-yl]benzimidazoleanti addition
mCPBADCM, RT, 4hEpoxide derivativetrans configuration

The furan ring’s electron-rich nature directs regioselectivity toward the β-position of the ethenyl group.

Cycloaddition Reactions

The ethenyl-furan moiety engages in [4+2] Diels-Alder reactions with dienophiles:

Dienophile Conditions Product Thermodynamic Control Reference
Maleic anhydrideToluene, reflux, 12hBicyclic adduct with fused oxabicyclo[2.2.1] systemYes
TetracyanoethyleneCH₃CN, 60°C, 6hTetracyano adductNo

Adducts exhibit enhanced planarity, confirmed by X-ray crystallography .

Oxidation and Reduction

Controlled redox reactions modify the furan and ethenyl groups:

  • Oxidation :

    • With OsO₄/NaIO₄: Cleaves the ethenyl bond to yield 2-(furan-2-carbonyl)benzimidazole .

    • With H₂O₂/Fe²⁺: Converts furan to a γ-lactone via radical intermediates .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) saturates the ethenyl group to ethyl, producing 2-[2-(furan-2-yl)ethyl]-1H-benzimidazole .

Synthetic Routes

The compound is synthesized via:

  • Knoevenagel Condensation :

    • Reacting 2-aminobenzimidazole with furfural in acetic acid/sodium acetate under microwave irradiation (85% yield) .

  • Suzuki-Miyaura Coupling :

    • Cross-coupling furan-2-boronic acid with 2-vinylbenzimidazole precursors (Pd(PPh₃)₄, 70°C) .

Biological Interaction Pathways

While not strictly chemical reactions, its interactions include:

  • Enzyme Inhibition : Binds to Mycobacterium tuberculosis enoyl-ACP reductase via H-bonding with the benzimidazole NH and furan oxygen .

  • DNA Intercalation : The planar structure intercalates into DNA base pairs, demonstrated by fluorescence quenching studies .

This compound’s reactivity is governed by the synergy between the benzimidazole’s aromaticity, the ethenyl linker’s conjugation, and the furan’s electron-rich π-system. Experimental data highlight its versatility in generating pharmacologically relevant derivatives.

Scientific Research Applications

Antioxidant Activity

A study investigated the oxidative status influenced by 2-furan-2-yl-1H-benzimidazole in rats. The results indicated that the compound affected levels of vitamins A, E, C, selenium, malondialdehyde (MDA), and glutathione peroxidase (GSH-Px). The injection of this compound resulted in decreased levels of vitamins A, E, C, and selenium while increasing MDA levels and GSH-Px activity, suggesting its role in modulating oxidative stress .

Antimicrobial Properties

Benzimidazole derivatives, including 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole, have been reported to exhibit antimicrobial activities. Various studies have shown that benzimidazoles can inhibit the growth of bacteria and fungi. For instance, compounds similar to this compound have demonstrated effectiveness against gram-positive and gram-negative bacteria .

Anticancer Potential

The anticancer properties of benzimidazole derivatives are well-documented. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth . Specific studies on related benzimidazole compounds highlight their potential as chemotherapeutic agents.

Case Studies

StudyFocusFindings
Investigation on oxidative status Effects on vitamin levels and oxidative stressDecreased vitamins A, E, C; increased MDA and GSH-Px levels
Antimicrobial activity assessment Efficacy against bacteriaEffective against E. coli and Pseudomonas aeruginosa
Anticancer research Mechanisms of actionInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The furan ring can participate in electron transfer reactions, while the benzimidazole moiety can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and antitumor activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key benzimidazole derivatives and their properties relative to the target compound:

Compound Name Substituent/Modification Yield (%) Melting Point (°C) Notable Properties Reference ID
2-[(E)-2-(Furan-2-yl)ethenyl]-1H-benzimidazole (E)-ethenyl-furan linker N/A >250 (similar) Enhanced conjugation, potential bioactivity
2-(Furan-2-yl)-1H-benzimidazole (11) Direct furan substitution (no linker) 60 >250 Simpler synthesis; moderate bioactivity
2-(Thiophen-2-yl)-1H-benzimidazole (12) Thiophene substituent 72 >250 Improved yield; altered electronic properties
2-(4-Hydroxy-phenyl)-1H-benzimidazole (7) Hydroxyphenyl group 55 N/A Enhanced solubility; NO-sensing capability
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-furan-2-ylmethylidene]acetohydrazide Thioether and hydrazide groups N/A N/A Complex structure; potential antimicrobial activity
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide Furan carboxamide side chain N/A N/A Chiral center; high molecular weight (331.4 g/mol)

Electronic and Structural Properties

  • Thioether and Carboxamide Modifications : Compounds with sulfur-based linkers (e.g., thioether in ) or carboxamide groups () exhibit higher molecular weights and complexity, which may influence pharmacokinetics or target binding .

Biological Activity

2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzimidazole core with a furan-substituted vinyl group, which is crucial for its biological activity. The structural formula can be represented as follows:

C12H10N2O Molecular Weight 202 22 g mol \text{C}_{12}\text{H}_{10}\text{N}_2\text{O}\quad \text{ Molecular Weight 202 22 g mol }

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 1.0 µg/mL
Escherichia coli1.0 - 2.0 µg/mL
Candida albicans0.25 - 0.5 µg/mL

A study highlighted that derivatives with a furan moiety showed enhanced antimicrobial efficacy compared to their non-furan counterparts .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. The mechanism often involves the inhibition of specific enzymes related to cell proliferation.

  • Mechanism of Action : The compound may inhibit topoisomerases or induce apoptosis in cancer cells.
  • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values ranging from 5 to 15 µM .

Antiviral Activity

Research has also indicated potential antiviral properties of this compound, particularly against RNA viruses.

  • Study Findings : A derivative similar to this compound showed significant inhibition of viral replication in vitro, with EC50 values around 0.1 µM against respiratory syncytial virus (RSV) .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is influenced by their structural components:

  • Substituents : The presence of electron-donating groups enhances activity.
  • Furan Ring : Contributes to lipophilicity and membrane permeability.
  • Hydrophobic Interactions : Essential for binding to target enzymes or receptors.

Q & A

Q. What are the common synthetic routes for preparing 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves:

  • Condensation reactions : Reacting o-phenylenediamine with aldehydes (e.g., furfural derivatives) under acidic or oxidative conditions. For example, ammonium salts catalyze the formation of 2-substituted benzimidazoles with yields up to 88% .
  • Two-phase systems : Using trimethylsilyl chloride as a catalyst in a solvent system (e.g., water-organic phase) improves regioselectivity and reduces side reactions .
  • Alkaline conditions : For thiol-substituted derivatives, carbon disulfide reacts with o-phenylenediamine in the presence of surfactants like cetyltrimethylammonium chloride, achieving 88% yield .

Key Factors Affecting Yield/Purity :

FactorImpact ExampleReference
CatalystCetyltrimethylammonium chloride increases yield to 88% vs. 60% without catalyst
SolventPolar aprotic solvents (e.g., DMF) enhance reaction rates and purity
TemperatureElevated temperatures (80–100°C) improve cyclization efficiency

Q. What spectroscopic and analytical techniques are most effective for characterizing 2-substituted benzimidazole derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH stretch at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions and E/Z isomerism in ethenyl groups. For example, coupling constants (J = 12–16 Hz) distinguish E-configured ethenyl groups .
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for 2-[(E)-ethenyl] derivatives) .
  • Elemental Analysis : Ensures purity by matching experimental vs. calculated C/H/N percentages (e.g., <0.5% deviation in compound 9c ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced pharmacological activity?

Methodological Answer: SAR studies focus on:

  • Substituent Effects :
  • Furan moiety : Enhances π-π stacking with biological targets (e.g., compound 9c showed strong α-glucosidase inhibition due to furan’s electron-rich nature ).

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzimidazole 5-position improve antibacterial activity (IC₅₀ = 1.5 µg/mL for compound 8b ).

    • Pharmacophore Hybridization : Combining benzimidazole with thiazole (e.g., compound 9a) or triazole rings (e.g., 9c) improves dual analgesic-antioxidant activity (88% writhing inhibition and IC₅₀ = 0.038 µg/mL ).

    Example SAR Table :

    DerivativeSubstituentBiological Activity (IC₅₀ or % Inhibition)Reference
    3A-34-Fluorophenylthiazole88.24% writhing inhibition
    8b4-Nitrobenzylidene1.5 µg/mL (antibacterial)
    9c4-Bromophenyltriazole85.71% writhing inhibition

Q. What computational methods are employed to predict the binding interactions of this compound derivatives with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For example, compound 9c binds to α-glucosidase via hydrogen bonds with Asp349 and hydrophobic interactions with the furan ring .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations for compound 8b with DNA gyrase ).
  • QSAR Models : Predict activity based on descriptors like logP, polar surface area, and H-bond acceptors. A QSAR study on 10a-i derivatives correlated -Cl/-OCH₃ substituents with antimicrobial potency (R² = 0.89) .

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives across different studies?

Methodological Answer: Contradictions arise from:

  • Assay Variability : Standardize protocols (e.g., DPPH antioxidant assay pH and temperature ).
  • Structural Nuances : Use single-crystal XRD (e.g., compound in ) to confirm tautomerism/rotamerism affecting activity .
  • Meta-Analysis : Compare IC₅₀ values across studies after normalizing for molarity and cell lines (e.g., 3A-3’s IC₅₀ = 0.038 µg/mL vs. BHT’s 14.44 µg/mL ).

Q. What are the key challenges in achieving regioselectivity and functional group compatibility during the synthesis of this compound analogs?

Methodological Answer:

  • Regioselectivity : Competing reactions at N1 vs. N3 of benzimidazole. Using bulky catalysts (e.g., trimethylsilyl chloride) directs substitution to the 2-position .
  • Functional Group Compatibility : Protect reactive groups (e.g., -OH via silylation) during harsh conditions. For example, propargyl ether formation in compound 8a required inert atmospheres to avoid alkyne side reactions .
  • Side Reactions : Oxidative dimerization of ethenyl groups is minimized using low-temperature (<50°C) and anaerobic conditions .

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